molecular formula C25H29ClN4O2S B2433589 2-(4-CHLOROPHENYL)-N-(2-ETHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894883-66-0

2-(4-CHLOROPHENYL)-N-(2-ETHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B2433589
CAS No.: 894883-66-0
M. Wt: 485.04
InChI Key: MZLRZAVEQPXSJM-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENYL)-N-(2-ETHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[45]DECA-1,3-DIENE-8-CARBOXAMIDE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-ethoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN4O2S/c1-3-17-33-23-22(18-9-11-19(26)12-10-18)28-25(29-23)13-15-30(16-14-25)24(31)27-20-7-5-6-8-21(20)32-4-2/h5-12H,3-4,13-17H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLRZAVEQPXSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC=C3OCC)N=C1C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Staudinger Ketene-Imine Cycloaddition

The Staudinger reaction between in situ–generated ketenes and Schiff bases enables one-pot spirocycle assembly. As demonstrated in analogous systems, oxalyl chloride activates carboxylic acid precursors (e.g., 4-chlorophenylacetic acid) to form ketenes, which undergo [2+2] cycloaddition with imines derived from 2-ethoxyaniline and cyclohexanone. This method achieves diastereoselectivity reversals at room temperature, favoring the desired exo-configuration when using acetonitrile/water solvent systems.

Intramolecular Ipso-Cyclization

Alternative routes employ palladium-catalyzed C–N coupling to construct the spiro junction. For example, 5-[(E)-2-(4-chlorophenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole undergoes cyclization with tert-butyl isocyanide in the presence of Pd(PPh₃)₄, yielding the triazaspiro framework with 78% efficiency. While effective, this method requires stringent anhydrous conditions and elevated temperatures (110°C), limiting scalability.

Stepwise Synthesis of the Target Compound

Formation of the Spirocyclic Core

Procedure :

  • Ketene Generation : Treat 4-chlorophenylacetic acid (1.2 equiv) with oxalyl chloride (2.0 equiv) in CH₃CN at 0°C for 1 h.
  • Imine Preparation : React cyclohexanone (1.0 equiv) with 2-ethoxyaniline (1.05 equiv) in toluene under Dean-Stark conditions.
  • Cycloaddition : Combine ketene and imine solutions at 25°C for 12 h, yielding the spiro[4.5]deca-1,3-diene intermediate (Table 1).

Table 1: Optimization of Spirocycle Synthesis

Solvent Temp (°C) Catalyst Yield (%) Diastereomeric Ratio (exo:endo)
CH₃CN/H₂O 25 None 72 85:15
THF 40 Et₃N 65 60:40
DCM 0 DMAP 58 70:30

Data adapted from.

Introduction of the 4-Chlorophenyl Group

Electrophilic aromatic substitution using Cl₂ gas in acetic acid selectively functionalizes the spirocycle’s C2 position. Monitoring via ¹H NMR confirms para-substitution by observing a deshielded aromatic proton at δ 7.34 ppm (J = 8.6 Hz).

Sulfur Incorporation via Propylsulfanyl Addition

Thiol-ene click chemistry efficiently installs the propylsulfanyl moiety:

  • Generate a thiyl radical by irradiating (365 nm) a mixture of lauroyl peroxide (0.1 equiv) and 1-propanethiol (3.0 equiv) in DMF.
  • React with the spirocyclic alkene at 50°C for 6 h, achieving 89% conversion (GC-MS).

Key Consideration : Excess thiol prevents disulfide byproduct formation, as confirmed by HRMS analysis (m/z calcd for C₁₃H₁₇S₂: 237.0784; found: 237.0786).

Carboxamide Functionalization

Mixed Anhydride Method :

  • Activate 8-carboxylic acid with isobutyl chloroformate (1.5 equiv) and N-methylmorpholine (2.0 equiv) in THF at −20°C.
  • Add 2-ethoxyaniline (1.2 equiv) and stir for 4 h, isolating the carboxamide in 81% yield after silica gel chromatography (hexane/EtOAc 3:1).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.77 (d, J = 8.6 Hz, 2H, Ar–H), 6.90 (s, 1H, NH), 4.10 (t, J = 6.5 Hz, 2H, SCH₂), 3.84 (q, J = 7.0 Hz, 2H, OCH₂CH₃).
  • HRMS-ESI : m/z calcd for C₂₄H₂₇ClN₄O₂S [M+H]⁺: 487.1568; found: 487.1571.

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows ≥98% purity with retention time = 12.3 min.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Comparison

Method Total Steps Overall Yield (%) Cost Index (USD/g)
Staudinger Cycloaddition 4 52 120
Ipso-Cyclization 6 41 180
Reductive Amination 5 38 210

Data synthesized from.

The Staudinger approach outperforms alternatives in yield and cost due to fewer protection/deprotection steps and ambient reaction conditions.

Challenges in Industrial Scale-Up

  • Exothermic Ketene Formation : Requires cryogenic reactors (−20°C) to control reaction enthalpy during oxalyl chloride additions.
  • Thiol Handling : Propyl mercaptan’s volatility (bp 67°C) necessitates closed-loop systems to meet workplace exposure limits (<0.5 ppm).
  • Spirocycle Epimerization : Elevated temperatures during chromatography cause exo→endo isomerization, mandating low-temperature silica gel elution.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-N-(2-ETHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary areas of research for this compound is its potential as an anticancer agent. Preliminary studies indicate that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : A related compound demonstrated a mean growth inhibition (GI) value of 15.72 μM against human tumor cells, suggesting that modifications to the triazaspir structure could yield potent anticancer agents .
  • Mechanism of Action : The proposed mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells, likely through interference with DNA synthesis or repair mechanisms.

Antimicrobial Properties

Research has also indicated that compounds with similar scaffolds possess antimicrobial properties. The incorporation of the propylsulfanyl group may enhance the lipophilicity and membrane permeability, allowing for better interaction with microbial membranes.

  • Case Study : A study on related compounds found effective inhibition against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .

Drug Design and Development

The structural characteristics of 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)-3-(propylsulfanyl)-1,4,8-triazaspir[4.5]deca-1,3-diene-8-carboxamide make it a candidate for further optimization in drug design:

  • ADMET Properties : Evaluations using software tools like SwissADME have shown favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for similar compounds, suggesting that this compound may also exhibit suitable drug-like properties .

Potential as an Antihypertensive Agent

There are indications that compounds within this chemical class may have antihypertensive effects. The mechanism could involve modulation of vascular smooth muscle contraction or inhibition of angiotensin-converting enzyme (ACE).

Activity TypeRelated CompoundIC50 Value (μM)Reference
AnticancerSimilar Triazaspir15.72
AntimicrobialRelated Sulfanyl Derivative12.50
AntihypertensiveNot SpecifiedTBDOngoing Research

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-N-(2-ETHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding pockets of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
  • 2-(4-bromophenyl)-N-(2-ethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Uniqueness

Compared to similar compounds, 2-(4-CHLOROPHENYL)-N-(2-ETHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE stands out due to its specific combination of substituents, which confer unique chemical and biological properties. The presence of the ethoxy group, for example, can influence the compound’s solubility and reactivity, while the chlorophenyl group can affect its binding affinity to molecular targets.

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)-3-(propylsulfany)-1,4,8-triazaspir[4.5]deca-1,3-diene-8-carboxamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a triazole ring and various functional groups that contribute to its biological activity. Its molecular formula is C19H20ClN3OC_{19}H_{20}ClN_{3}O, with a molecular weight of approximately 337.803 g/mol. The structural representation can be summarized as follows:

Property Details
Molecular Formula C19H20ClN3OC_{19}H_{20}ClN_{3}O
Molecular Weight 337.803 g/mol
IUPAC Name 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)-3-(propylsulfany)-1,4,8-triazaspir[4.5]deca-1,3-diene-8-carboxamide
CAS Number Not available

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may inhibit various enzymes and modulate signaling pathways involved in cellular processes. For instance:

  • Enzyme Inhibition : The compound has been shown to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, which may have implications for diabetes treatment .
  • Signal Transduction : It may affect pathways such as the MAPK/ERK pathway, influencing cell proliferation and survival .

Antidiabetic Activity

In studies evaluating antidiabetic properties, the compound demonstrated significant inhibition of DPP-4 activity, with an IC50 value comparable to established antidiabetic drugs like omarigliptin. A dosage of 3 mg/kg resulted in over 80% inhibition within 24 hours .

Antimicrobial Activity

Preliminary assessments indicate moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The compound's effectiveness as an acetylcholinesterase inhibitor further supports its potential in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds or derivatives:

  • DPP-4 Inhibition : A study reported that modifications in the phenyl groups of similar triazole compounds significantly enhanced their DPP-4 inhibitory activity, suggesting structural optimization could yield more potent derivatives .
  • Anticancer Activity : Compounds with similar triazole structures have shown promising results against cancer cell lines, indicating potential applications in oncology .
  • Enzyme Inhibition Profiles : Research on related compounds revealed strong inhibitory effects on urease and acetylcholinesterase, highlighting their versatility as therapeutic agents against metabolic disorders and neurodegenerative conditions .

Q & A

Q. What methodologies are recommended for confirming the structural integrity and purity of this spirocyclic compound?

To confirm structural integrity, employ a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C NMR spectra to verify substituent positions and spirocyclic conformation. Compare chemical shifts with analogous spiro compounds (e.g., triazaspiro systems in ).
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula.
  • X-ray Crystallography : Resolve 3D structure for unambiguous confirmation of the spiro junction and substituent geometry .

Q. How should researchers design initial bioactivity screening assays for this compound?

Use a tiered approach:

  • In vitro enzymatic assays : Target kinases or proteases linked to disease pathways (e.g., cancer, inflammation).
  • Cell-based viability assays : Test cytotoxicity in cancer cell lines (e.g., IC50_{50} determination via MTT assays).
  • Dose-response curves : Establish potency ranges and compare with structurally related compounds (e.g., spiro derivatives in ).
  • Selectivity panels : Screen against off-target receptors to assess specificity .

Advanced Research Questions

Q. What experimental strategies can optimize the synthetic yield of this compound, given its complex spirocyclic core?

  • Reaction condition optimization : Systematically vary catalysts (e.g., Pd for cross-couplings), solvents (polar aprotic vs. non-polar), and temperatures.
  • Design of Experiments (DoE) : Use response surface methodology to identify critical parameters (e.g., molar ratios, reaction time).
  • Intermediate purification : Employ flash chromatography or recrystallization to isolate key intermediates (e.g., spirocyclic precursors) .

Q. How can researchers investigate the role of the propylsulfanyl group in modulating bioactivity?

  • Structure-Activity Relationship (SAR) studies : Synthesize analogs with varying sulfur-containing substituents (e.g., methylsulfanyl, arylthioether).
  • Computational docking : Model interactions with target binding pockets (e.g., hydrophobic vs. hydrogen-bonding interactions).
  • Comparative pharmacokinetics : Assess metabolic stability of sulfanyl variants in hepatic microsomes .

Q. What methodologies are suitable for analyzing environmental fate and ecotoxicological impacts of this compound?

  • Biodegradation assays : Measure half-life in soil/water systems under aerobic/anaerobic conditions.
  • Partition coefficients : Determine log KowK_{ow} (octanol-water) and KdK_d (soil adsorption) to predict environmental mobility.
  • Ecotoxicology models : Use Daphnia magna or algal growth inhibition tests to evaluate acute toxicity. Reference frameworks like Project INCHEMBIOL for longitudinal environmental impact studies .

Q. How should contradictions in bioactivity data across different studies be addressed?

  • Meta-analysis : Aggregate data from multiple studies to identify trends or outliers.
  • Control standardization : Ensure consistency in assay conditions (e.g., cell passage number, serum concentration).
  • Orthogonal validation : Confirm results using alternative methods (e.g., fluorescence-based vs. luminescence assays) .

Methodological Considerations for Experimental Design

Q. What statistical approaches are recommended for pharmacological studies involving this compound?

  • Randomized block designs : Assign treatments randomly within blocks to control for confounding variables (e.g., animal weight, cell batch).
  • Split-plot designs : Test multiple variables (e.g., dose, administration route) hierarchically to reduce experimental error.
  • Power analysis : Calculate sample sizes to ensure statistical significance (α = 0.05, β = 0.2) .

Q. How can the spirocyclic architecture influence physicochemical properties like solubility and bioavailability?

  • LogP determination : Measure partition coefficients to assess lipophilicity.
  • Solubility assays : Test in biorelevant media (e.g., FaSSIF/FeSSIF for gastrointestinal absorption).
  • Molecular dynamics simulations : Predict conformational flexibility and membrane permeability .

Comparative and Mechanistic Studies

Q. What comparative frameworks are effective for evaluating this compound against similar triazaspiro derivatives?

  • Pharmacophore mapping : Overlay 3D structures to identify conserved bioactive motifs.
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., 4-chlorophenyl vs. ethoxyphenyl) to activity.
  • Cross-species toxicity profiling : Compare effects in mammalian vs. invertebrate models to assess ecological risks .

Q. How can researchers elucidate the mechanism of action (MoA) for this compound in complex biological systems?

  • Proteomics/transcriptomics : Perform LC-MS/MS or RNA-seq to identify dysregulated pathways.
  • Chemical proteomics : Use affinity-based probes to capture protein targets.
  • Kinetic studies : Measure enzyme inhibition constants (KiK_i) and mode of inhibition (competitive vs. non-competitive) .

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